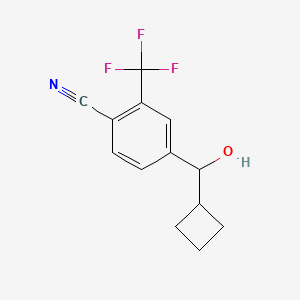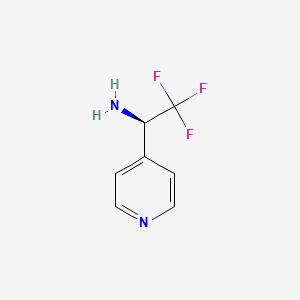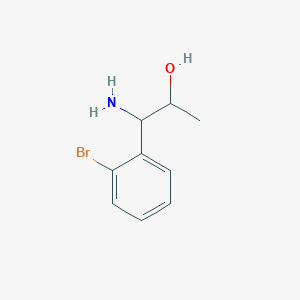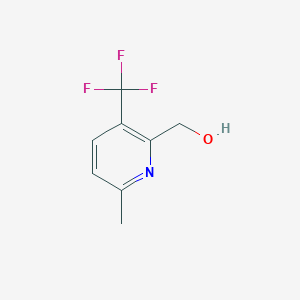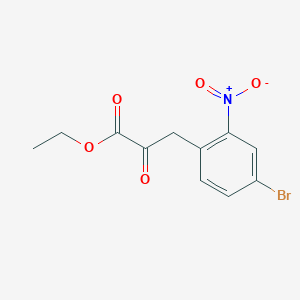
Benzenepropanoic acid, 4-romo-2-itro--xo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and various substituents such as bromine, nitro, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester typically involves multi-step organic reactions One common method includes the esterification of benzenepropanoic acid derivatives with ethanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and recrystallization to obtain the desired purity. The reaction conditions are optimized to ensure high yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine substituent can be replaced by hydrogen through reduction reactions using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Hydroxide ions, other nucleophiles.
Major Products:
Oxidation: Amino derivatives.
Reduction: Hydrogenated products.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and oxo groups also contribute to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Ethyl 3-phenylpropanoate: Similar structure but lacks the bromine and nitro groups.
Ethyl 4-bromobenzoylacetate: Contains a bromine substituent but lacks the nitro group.
Ethyl 3-oxo-3-(4-bromophenyl)propanoate: Similar structure with a bromine substituent and an oxo group.
Uniqueness: Benzenepropanoic acid, 4-bromo-2-nitro-β-oxo-, ethyl ester is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H10BrNO5 |
|---|---|
Molecular Weight |
316.10 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H10BrNO5/c1-2-18-11(15)10(14)5-7-3-4-8(12)6-9(7)13(16)17/h3-4,6H,2,5H2,1H3 |
InChI Key |
KETZUPRZMAWENN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



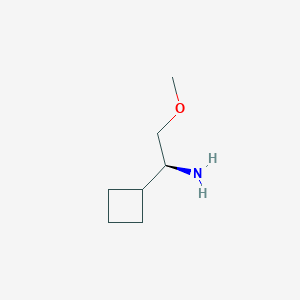
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)

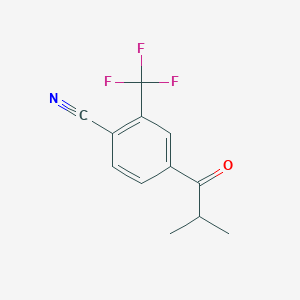
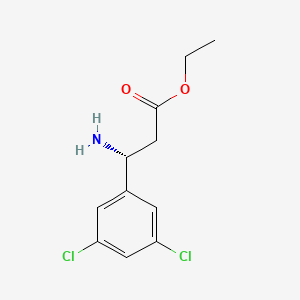
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

